2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound characterized by its distinct chemical structure. This compound falls into a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide, a multi-step organic synthesis process is typically employed. The process may involve:
Starting with the formation of the pyrido[4,3-d]pyrimidine core via cyclization reactions.
Introducing the benzyl and 4-methoxybenzyl groups through nucleophilic substitution.
Finally, coupling the acetamide moiety under specific reaction conditions such as using coupling reagents or catalytic conditions.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions is crucial to maximize yield and minimize costs. This may include:
Use of high-purity starting materials.
Optimization of solvent systems.
Employing catalysts to accelerate reactions and improve selectivity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, such as:
Oxidation: : Can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: : Can be reduced to modify functional groups or the core heterocyclic structure.
Substitution: : Undergoes nucleophilic or electrophilic substitution reactions, particularly at reactive sites like the benzyl groups.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like hydrogen peroxide or permanganates under controlled conditions.
Reduction: : Utilizes reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: : Employs reagents like alkyl halides or acid chlorides in the presence of bases or acids as catalysts.
Major Products Formed
The products formed from these reactions depend on the conditions and reagents used, often leading to derivatives with altered pharmacological properties or enhanced activity.
Scientific Research Applications
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide finds applications in various scientific fields:
Chemistry: : Studied for its structural properties and reactivity.
Biology: : Explored for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: : Investigated for therapeutic applications, particularly in the treatment of diseases like cancer or neurodegenerative disorders.
Industry: : Used as an intermediate in the synthesis of other compounds with desired properties.
Mechanism of Action
The exact mechanism of action of 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide is dependent on its specific application
It interacts with molecular targets such as enzymes or receptors.
May inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites.
This interaction can alter signaling pathways or biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds in its class, 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide stands out due to:
Unique structural features that confer specific binding affinities.
Potential for selectivity in targeting specific biological pathways.
List of Similar Compounds
2-(6-benzyl-4-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide: : Shares a similar core structure but differs in substitution patterns.
N-(4-methoxybenzyl)-2-(6-phenyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide: : Similar framework with variations in the phenyl substitution.
By understanding the unique properties and potential applications of this compound, researchers can further explore its benefits and develop new therapeutic agents. What kind of research are you particularly interested in?
Properties
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-31-20-9-7-18(8-10-20)13-25-23(29)16-28-17-26-22-11-12-27(15-21(22)24(28)30)14-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTRYEWJXHPLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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